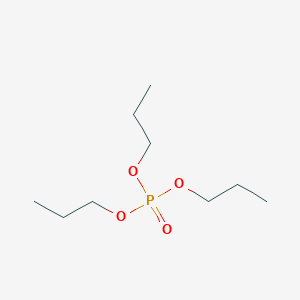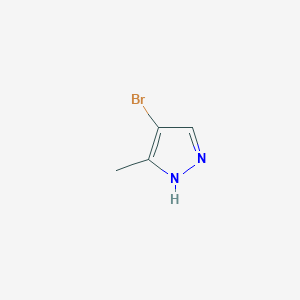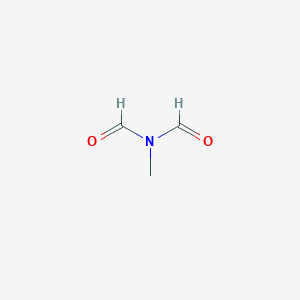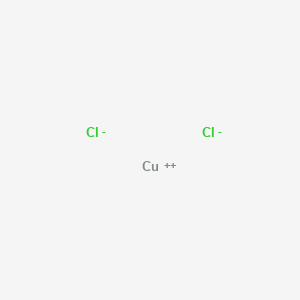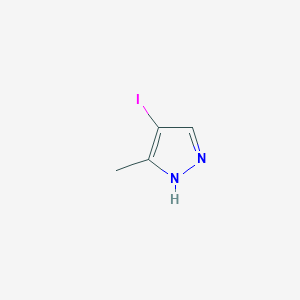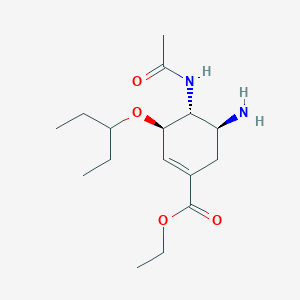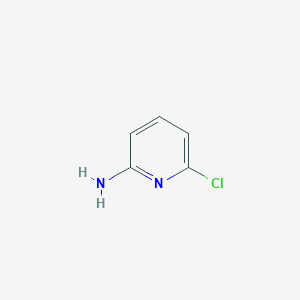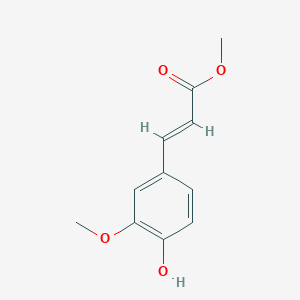
Ferulato de metilo
Descripción general
Descripción
M118 es una nueva heparina de bajo peso molecular diseñada para tener una actividad anticoagulante mejorada. Se deriva de la heparina no fraccionada y conserva la capacidad de inhibir tanto el factor Xa como la trombina (factor IIa). Este compuesto está específicamente diseñado para tener baja polidispersidad, lo que contribuye a sus propiedades farmacocinéticas predecibles y a una mejor eficacia clínica .
Aplicaciones Científicas De Investigación
M118 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar las relaciones estructura-actividad de las heparinas de bajo peso molecular.
Biología: Investigado por sus interacciones con varias moléculas biológicas y sus efectos en los procesos celulares.
Medicina: Explorado como un agente terapéutico para prevenir y tratar trastornos trombóticos, incluida la trombosis venosa profunda y la embolia pulmonar.
Industria: Utilizado en el desarrollo de terapias anticoagulantes avanzadas y como un estándar de referencia en procesos de control de calidad
Mecanismo De Acción
M118 ejerce sus efectos anticoagulantes mejorando la inhibición del factor Xa y la trombina (factor IIa) a través de su interacción con la antitrombina. La unión de M118 a la antitrombina induce un cambio conformacional que aumenta la actividad inhibitoria de la antitrombina contra estos factores de coagulación. Este mecanismo es similar al de la heparina no fraccionada, pero con propiedades farmacocinéticas mejoradas debido a su bajo peso molecular .
Análisis Bioquímico
Biochemical Properties
Methyl ferulate interacts with various enzymes and proteins. For instance, it has been found to interact with a novel feruloyl esterase (BpFae) from Burkholderia pyrrocinia . This interaction plays a crucial role in releasing ferulic acid from wheat bran . The enzyme BpFae displayed maximum activity at pH 4.5–5.0 and was stable at pH 3.0–7.0 . The enzyme exhibited a preference for methyl ferulate over other substrates .
Cellular Effects
Methyl ferulate has significant effects on various types of cells and cellular processes. It has been shown to interact with human serum albumin (HSA) at the molecular level . This interaction is crucial as it determines the distribution, metabolism, and biological activity of methyl ferulate . Furthermore, methyl ferulate has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity .
Molecular Mechanism
Methyl ferulate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the release of cytokines and stimulation of NO by the macrophages . Furthermore, it strongly inhibits MARK phosphorylation induced by LPS, affecting two important pathways p38 and JNK .
Metabolic Pathways
Methyl ferulate is involved in various metabolic pathways. For instance, it has been found to significantly promote genes and proteins associated with cell membrane lipid metabolism, including sphingolipid metabolism, steroid biosynthesis, and ether lipid metabolism . Furthermore, it induces two detoxification-related pathways, ATP binding cassette (ABC) transporters and glutathione metabolism
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
M118 se sintetiza a partir de heparina no fraccionada a través de una serie de modificaciones químicas que reducen su peso molecular mientras conservan sus propiedades anticoagulantes. El proceso implica una despolimerización controlada, que asegura la retención de características estructurales específicas necesarias para su actividad biológica .
Métodos de producción industrial
La producción industrial de M118 implica el uso de procesos biotecnológicos avanzados para garantizar la coherencia y la pureza. El proceso de producción incluye:
Despolimerización: Despolimerización química o enzimática controlada de heparina no fraccionada.
Purificación: Múltiples etapas de purificación para eliminar las impurezas y garantizar la uniformidad.
Caracterización: Técnicas analíticas rigurosas para confirmar la distribución del peso molecular y la actividad anticoagulante.
Análisis De Reacciones Químicas
Tipos de reacciones
M118 experimenta varias reacciones químicas, que incluyen:
Oxidación: M118 se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de M118, alterando potencialmente sus propiedades anticoagulantes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se utilizan varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, en condiciones controladas.
Principales productos formados
Oxidación: Derivados oxidados con propiedades anticoagulantes alteradas.
Reducción: Formas reducidas de M118 con grupos funcionales modificados.
Sustitución: Derivados sustituidos con actividad biológica potencialmente mejorada.
Comparación Con Compuestos Similares
Compuestos similares
Heparina no fraccionada: Una mezcla heterogénea de polisacáridos con propiedades anticoagulantes.
Enoxaparina: Una heparina de bajo peso molecular con una distribución de peso molecular y un perfil anticoagulante diferentes.
Dalteparina: Otra heparina de bajo peso molecular con propiedades farmacocinéticas distintas
Singularidad de M118
M118 combina las propiedades ventajosas de la heparina no fraccionada y las heparinas de bajo peso molecular. Tiene una composición homogénea, farmacocinética predecible y la capacidad de inhibir tanto el factor Xa como la trombina. Esto hace que M118 sea un anticoagulante único y potente con posibles beneficios clínicos sobre otras heparinas .
Propiedades
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-76-6, 2309-07-1 | |
| Record name | Methyl (E)-ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Methyl Ferulate exhibits various biological activities, its precise mechanism of action varies depending on the target and biological system. For example, [] Methyl Ferulate binds to Human Serum Albumin (HSA), a protein responsible for transporting various molecules in the blood. [] This interaction primarily occurs through the aromatic ring of Methyl Ferulate, suggesting potential implications for its transport and distribution within the body. [] Furthermore, Methyl Ferulate binds preferentially to site II of HSA without significantly altering the protein's overall structure. [] This interaction could influence the binding and transport of other molecules that interact with HSA. [] Molecular docking and dynamic simulation studies indicate that Methyl Ferulate binds to Deoxyhemoglobin S (DeOxyHbS), the deoxygenated form of sickle hemoglobin, with an affinity of -5.8 kcal/mol. [] This binding interaction may interfere with the polymerization of DeOxyHbS, potentially explaining the antisickling properties attributed to Methyl Ferulate.
A: * Molecular Formula: C11H12O4* Molecular Weight: 208.21 g/mol* Spectroscopic Data: The structure of Methyl Ferulate has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide detailed information about the compound's structure, such as the arrangement of atoms, functional groups, and stereochemistry.
A: [] Methyl Ferulate has been successfully incorporated into zein, a prolamin protein found in maize, to create coaxial spinning membranes. [] These membranes demonstrate improved tensile strength and decreased crystallinity compared to pure zein membranes, indicating enhanced material properties. [] Additionally, embedding Methyl Ferulate within the zein matrix enhances its thermal stability, potentially expanding its application range. [] The water contact angle of the Methyl Ferulate/zein membrane decreases, suggesting improved wettability, a crucial factor for various applications like coatings and films. []
A: Methyl Ferulate itself is not generally considered a catalyst but a substrate in various enzymatic reactions, particularly those involving feruloyl esterases. [, , , , ] These enzymes hydrolyze the ester bond in Methyl Ferulate, releasing ferulic acid. [, , ] For instance, [] Aspergillus niger FAE-III, a feruloyl esterase, demonstrates high specificity for Methyl Ferulate, requiring a methoxylated C-3 position on the phenol ring and an unsaturated aliphatic region in the substrate for optimal activity. []
A: [] Docking simulations have been employed to investigate the binding interactions between Methyl Ferulate and specific target proteins. [] This approach can predict the binding affinity and preferred binding sites of Methyl Ferulate, providing insights into its potential mechanism of action. [] Additionally, these simulations can guide the design of Methyl Ferulate derivatives with improved binding affinity or specificity for targeted applications.
A: [] The position of the hydroxyl group on the aromatic ring of ferulates, including Methyl Ferulate, significantly influences their antioxidant and radical scavenging activities. [] Methylation of ferulic acid to form Methyl Ferulate generally leads to a decrease in antioxidant and reducing power, except for Methyl Ferulate, which shows comparable activity to Ferulic acid in certain systems, even surpassing it in some cases. [] This suggests that the methyl ester group plays a significant role in the antioxidant properties of Methyl Ferulate. [] Introducing specific mutations in the active site of type C feruloyl esterase FoFaeC from Fusarium oxysporum, guided by small molecule docking simulations with Methyl Ferulate and related compounds, significantly affects the enzyme's specificity and activity towards different methyl esters of hydroxycinnamic acids. [] This highlights the importance of specific interactions between the substrate and enzyme active site for efficient hydrolysis.
A: [] Incorporating Methyl Ferulate into a zein fiber membrane through electrospinning improves its thermal stability. [] This suggests that encapsulation or complexation with appropriate materials can enhance the compound's stability for various applications, including food preservation and drug delivery.
ANone: Specific SHE regulations for Methyl Ferulate might vary depending on the region and intended application. Consulting relevant regulatory bodies and safety data sheets is crucial for ensuring compliance and responsible practices.
ANone: More research is needed to fully elucidate the detailed pharmacokinetics and pharmacodynamics of Methyl Ferulate.
A: [] Alkyl ferulate esters, including Methyl Ferulate, exhibit antibacterial activity against Escherichia coli and Listeria monocytogenes in vitro. [] Specifically, hexyl ferulate (FAC6) demonstrates strong bacteriostatic and bactericidal effects against both bacteria. [] Methyl Ferulate exhibits antiplatelet activity in vivo. [] In a study using rats, Methyl Ferulate prolonged clotting time and bleeding time, indicating its potential as an antithrombotic agent. [] Methyl Ferulate interacts with human serum albumin (HSA), suggesting its potential for transport and distribution within the body. [] This interaction could have implications for its bioavailability and efficacy.
ANone: More research is needed to determine if resistance mechanisms develop against Methyl Ferulate and its relation to other compounds.
ANone: More research is needed to explore specific drug delivery and targeting strategies for Methyl Ferulate.
ANone: More research is needed to identify specific biomarkers associated with Methyl Ferulate's effects.
A: [, , , , , ] Various analytical techniques have been employed to characterize and quantify Methyl Ferulate, including: * Thin Layer Chromatography (TLC): Used to separate and identify Methyl Ferulate in a mixture. [] * High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying Methyl Ferulate in various matrices. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing Methyl Ferulate. [] * Electrospray Ionization Mass Spectrometry (ESIMS): A soft ionization technique often coupled with HPLC for the detection and characterization of Methyl Ferulate. [] * Tandem Mass Spectrometry (MS/MS): Used for structural elucidation and confirmation of Methyl Ferulate in complex mixtures. []
ANone: More research is needed to fully assess the environmental impact and degradation of Methyl Ferulate.
A: [] The solubilities of Methyl Ferulate, methyl p-coumarate, and methyl sinapate have been extensively studied in various organic solvents, including tert-butanol, tert-pentanol, ethyl acetate, and n-hexane. [] These studies reveal that the solubility of these cinnamic acid esters is influenced by temperature and the nature of the solvent. [] For example, Methyl Ferulate exhibits higher solubility in tert-pentanol and ethyl acetate than in the non-polar solvent n-hexane. [] Understanding the solubility behavior of Methyl Ferulate in different solvents is crucial for optimizing extraction processes, designing formulations, and predicting its bioavailability. [] The partitioning behavior of Methyl Ferulate in different phases of fish oil-enriched milk significantly impacts its antioxidant activity. [] Specifically, Methyl Ferulate exhibits the highest concentration in the precipitate phase and the lowest concentration in the aqueous phase, suggesting its preferential localization within the milk system. [] This partitioning behavior likely influences its interaction with lipids and proteins, ultimately affecting its efficacy as an antioxidant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
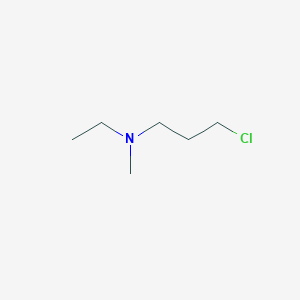
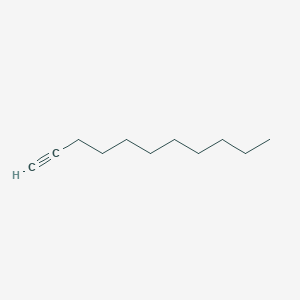
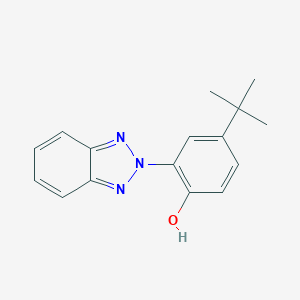
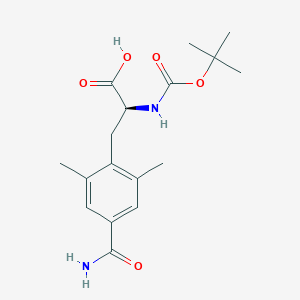
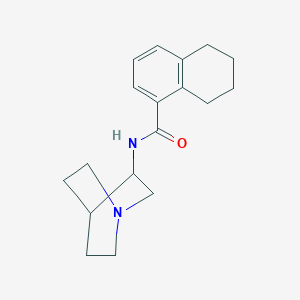
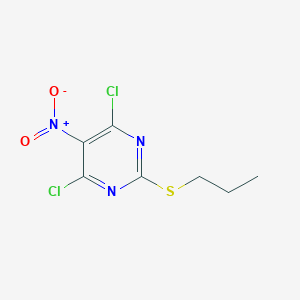
![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)
